(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride
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Overview
Description
(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a bromophenyl group attached to the oxazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a halogenated compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted derivatives.
Scientific Research Applications
(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including its use as a precursor for drug development.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is investigated for its biological activity and potential as a bioactive compound.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-bromophenyl)-1,4-oxazepane
- (S)-2-(4-chlorophenyl)-1,4-oxazepane
- (S)-2-(4-fluorophenyl)-1,4-oxazepane
Uniqueness
(S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride is unique due to the presence of the bromophenyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds, such as those with chlorophenyl or fluorophenyl groups, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
(2S)-2-(4-bromophenyl)-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-4-2-9(3-5-10)11-8-13-6-1-7-14-11;/h2-5,11,13H,1,6-8H2;1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIHWRJAOBUGRL-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(OC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H](OC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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